![molecular formula C10H17N B574837 4-(Propan-2-yl)cyclohexane-1-carbonitrile CAS No. 191092-95-2](/img/structure/B574837.png)
4-(Propan-2-yl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)cyclohexane-1-carbonitrile is a chemical compound with the CAS number 191092-95-2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 4-(Propan-2-yl)cyclohexane-1-carbonitrile is C10H17N . The InChI code is 1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 . The Canonical SMILES is CC©C1CCC(CC1)C#N .Physical And Chemical Properties Analysis
The molecular weight of 4-(Propan-2-yl)cyclohexane-1-carbonitrile is 151.25 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Mesogenic Properties : Gupta et al. (1999) studied a mesogenic alkenyl compound closely related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, finding that its molecular structure is a precursor of a nematic phase, indicating potential applications in liquid crystal technology (Gupta et al., 1999).
Regioselective Synthesis in Aqueous Medium : Dandia et al. (2007) developed an environment-friendly procedure for synthesizing a compound similar to 4-(Propan-2-yl)cyclohexane-1-carbonitrile using microwave irradiation in water. This method offers a more sustainable approach for synthesizing related compounds (Dandia et al., 2007).
Chemical Reactions Under Solvent-free Conditions : Kopchuk et al. (2017) investigated the reaction of triazine-carbonitriles with a compound structurally similar to 4-(Propan-2-yl)cyclohexane-1-carbonitrile under solvent-free conditions. This study highlights the potential for developing more efficient chemical synthesis processes (Kopchuk et al., 2017).
Application in Copolymerization : Kuran and Listoś (1994) explored the copolymerization of epoxide with carbon dioxide using a compound structurally related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, leading to the formation of polymers with potential industrial applications (Kuran & Listoś, 1994).
Photoinduced Substitution Reactions : HataNorisuke and HokawaMasahito (2006) studied the photoinduced substitution reaction of a similar carbonitrile compound in cyclohexane, revealing insights into the photoreaction processes and the influence of external magnetic fields (HataNorisuke & HokawaMasahito, 2006).
Hydrothermal Synthesis Method : Wang, Cai, and Xiong (2013) developed a hydrothermal synthesis method for a compound structurally related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, emphasizing the potential for clean and efficient synthesis methods in chemical research (Wang, Cai, & Xiong, 2013).
Safety and Hazards
The safety information for 4-(Propan-2-yl)cyclohexane-1-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-propan-2-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPLWVKAZGUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.